Product packaging for ammonium methyl phosphonate(Cat. No.:CAS No. 879654-18-9)

ammonium methyl phosphonate

Cat. No.: B6243150
CAS No.: 879654-18-9
M. Wt: 113.05 g/mol
InChI Key: COIVORYDLGWALF-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is a major branch of chemistry that studies compounds containing a carbon-phosphorus bond. rsc.org This class of compounds is integral to numerous scientific and industrial fields. rsc.orgmdpi.com The defining feature of many of these molecules, including phosphonates, is the stability of the C-P bond. uoc.gr

Ammonium (B1175870) methyl phosphonate (B1237965) is a salt of methylphosphonic acid, a foundational organophosphorus compound. ontosight.aihmdb.canih.gov Methylphosphonic acid itself is a degradation product of several nerve agents, such as sarin (B92409) and soman, making its study relevant in defense and environmental science. nih.gov The broader family of phosphonates, characterized by one or more R-PO₃H₂ groups, is used extensively as scale inhibitors in industrial water treatment, precursors in drug synthesis, and as herbicides. ontosight.aiuoc.grwikipedia.org

The presence of the ammonium cation in ammonium methyl phosphonate distinguishes it from its parent acid, methylphosphonic acid, by altering properties such as solubility and reactivity. smolecule.com This modification makes it a valuable compound for specific applications where these characteristics are advantageous. smolecule.com Its direct relatives, such as dimethyl methylphosphonate (B1257008) (DMMP), are widely used as simulants for chemical warfare agents in research, particularly for testing protective equipment and decontamination procedures. mdpi.com

Significance in Scientific Inquiry and Related Research Fields

The significance of this compound in scientific research stems from its role as both a molecular building block and a subject of study in its own right. Its applications and research interests are diverse:

Precursor in Chemical Synthesis: The compound serves as an intermediate in the synthesis of other, more complex organophosphorus compounds. ontosight.aismolecule.com For example, it is a building block for certain pesticides and pharmaceuticals. ontosight.ai The synthesis of the widely used herbicide glyphosate, another organophosphorus compound, involves related phosphonate chemistry. wikipedia.orggoogle.com

Materials Science: There is significant research interest in using this compound and related compounds as flame retardants. ontosight.aismolecule.com Studies have explored its use in combination with other chemicals like aluminum hydroxide (B78521) and ammonium polyphosphate to enhance the fire resistance of materials such as unsaturated polyester (B1180765) resins. njtech.edu.cntandfonline.comresearchgate.net The phosphonate group contributes to char formation, which acts as a barrier to inhibit combustion. njtech.edu.cn

Biochemical Research: Due to the high stability of the carbon-phosphorus bond, it is resistant to enzymatic degradation. smolecule.com This property makes it a valuable tool in biochemical studies, particularly for investigating pathways involving phosphorus metabolism. smolecule.com Researchers are exploring its potential as an enzyme inhibitor, where its stability could be advantageous for designing targeted therapeutic agents. smolecule.com

The distinct properties conferred by the combination of the methylphosphonate group and the ammonium ion make this compound a versatile compound in academic and industrial research settings. smolecule.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

879654-18-9

Molecular Formula

CH5O3P.H3N
CH8NO3P

Molecular Weight

113.05 g/mol

IUPAC Name

azanium;hydroxy(methyl)phosphinate

InChI

InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3

InChI Key

COIVORYDLGWALF-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(O)[O-].[NH4+]

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ammonium Methyl Phosphonate

Established Synthetic Routes and Mechanistic Investigations

Pathways via Methylphosphonic Acid and Ammonia (B1221849) Reactants

The synthesis of ammonium (B1175870) methyl phosphonate (B1237965) can be achieved through the direct reaction of methylphosphonic acid with ammonia. This acid-base reaction results in the formation of the ammonium salt. One described method involves the reaction of methylphosphonic acid with an amine in the presence of a dehydrating agent, which facilitates the removal of water and drives the equilibrium towards the formation of the ammonium salt. smolecule.com While the specific mechanistic details of the reaction between methylphosphonic acid and ammonia are not extensively documented in publicly available literature, it is understood to proceed through a standard proton transfer from the acidic phosphonic acid group to the basic ammonia molecule.

Another established route starts from diethyl methylphosphonate (B1257008), which is reacted with ammonia under controlled conditions to yield ammonium methyl phosphonate. smolecule.com This process involves the aminolysis of the phosphonate ester.

Quaternization Protocols for Related Aminophosphonate Derivatives

The nitrogen atom in aminophosphonate derivatives can undergo quaternization to form quaternary ammonium salts. These compounds are of interest due to their potential biological activities and applications as surfactants and phase-transfer catalysts. This compound itself can react with alkylating agents to form quaternary ammonium derivatives, which are often stable under various conditions. smolecule.com

A specific protocol for the quaternization of 1-aminoalkylphosphonic acids has been reported, which can be considered a model for related derivatives. rsc.org This method utilizes dimethyl sulfate as the alkylating agent in the presence of a base. The reaction proceeds to form the N,N,N-trimethylated quaternary ammonium salt.

Table 1: Quaternization of 1-Aminoalkylphosphonic Acids rsc.org

Starting Material (1-aminoalkylphosphonic acid) Reagents Product (N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salt) Overall Yield
1-aminoethylphosphonic acid 1. aq. NaOH, Me₂SO₄2. aq. HCl N,N,N-trimethyl-N-(1-phosphonoethyl)ammonium salt up to 88%
1-aminopropylphosphonic acid 1. aq. NaOH, Me₂SO₄2. aq. HCl N,N,N-trimethyl-N-(1-phosphonopropyl)ammonium salt up to 88%

Note: The reaction initially forms a mixture of the quaternary ammonium derivative and its corresponding monoester, which is subsequently hydrolyzed with acid to yield the final product.

Advanced Synthetic Approaches and Process Optimization

Novel One-Pot Procedures for Oligonucleotide Modification

Methylphosphonate linkages are crucial modifications in synthetic oligonucleotides, imparting properties such as nuclease resistance. The development of efficient synthetic methods for their incorporation is a key area of research. Novel one-pot procedures have been developed for the deprotection of methylphosphonate oligonucleotides. One such method involves a brief treatment with dilute ammonia followed by the addition of ethylenediamine to complete the deprotection in a single reaction vessel. This one-pot format has been shown to be superior in yield compared to traditional two-step methods.

Green Chemistry Principles in Phosphonate Synthesis

The application of green chemistry principles to the synthesis of phosphonates is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.orgresearchgate.net Several green methods are applicable to the synthesis of phosphonates and their precursors, including:

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates. rsc.org

Microwave-promoted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in phosphonate synthesis. orientjchem.org

Ultrasound-assisted methods: Sonication can enhance reaction rates and efficiencies in the synthesis of phosphonates. rsc.org

Catalyst-free syntheses: Developing reactions that proceed efficiently without a catalyst simplifies purification and reduces waste. rsc.org

The sol-gel method has also been highlighted as a green synthetic route for metal phosphonates, often using water or alcohol as solvents under mild conditions. researchgate.net These principles can be applied to the synthesis of this compound and its precursors to develop more sustainable manufacturing processes.

Catalytic Strategies in this compound Synthesis

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. Various catalytic strategies have been developed for the synthesis of phosphonates, which could be adapted for the production of this compound.

Copper-catalyzed reactions have been employed for the synthesis of alkylphosphonates from H-phosphonates and N-tosylhydrazones. researchgate.net This method provides a route to form the P-C bond under relatively mild conditions. Another copper-catalyzed approach involves the oxygen-arylation of dialkyl phosphonates with diaryliodonium salts to produce mixed alkyl aryl phosphonates. acs.org

Palladium catalysts have been utilized in the cross-coupling reactions of H-phosphonate diesters with aryl and vinyl halides to form the corresponding phosphonates. Furthermore, a nickel/photoredox dual catalysis system has been developed for the asymmetric domino alkyl arylation of vinyl phosphonates, yielding enantioenriched α-aryl phosphonates. nsf.gov

While these catalytic methods are not direct syntheses of this compound, they represent important strategies for the formation of the core methylphosphonate structure from various precursors. Further research could focus on adapting these catalytic systems for the direct and efficient synthesis of this compound.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Methylphosphonic acid
Ammonia
Diethyl methylphosphonate
Dimethyl sulfate
1-aminoalkylphosphonic acids
N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts
Ethylenediamine
H-phosphonates
N-tosylhydrazones
Diaryl-iodonium salts

Chemical Derivatization and Analogue Preparation for Research

This compound serves as a versatile starting material or precursor for the synthesis of a variety of organophosphorus compounds crucial for research. Its utility lies in the reactivity of the methylphosphonate moiety, which can be chemically modified to generate complex molecules with tailored properties. The following sections detail the synthetic routes from methylphosphonic acid and its salts, such as this compound, to important classes of derivatives: methyl phosphonamidites and other diverse organophosphonate structures.

Synthesis of Methyl Phosphonamidites and Related Precursors

Methyl phosphonamidites are key reagents in the automated synthesis of oligonucleotides containing methylphosphonate linkages, which are analogues of natural DNA and RNA. These modified nucleic acids are valuable tools in antisense therapy and diagnostics. The synthesis of nucleoside methylphosphonamidites typically starts from a protected nucleoside and a methylphosphonic acid derivative.

While direct use of this compound is not commonly detailed, it can be considered a precursor to methylphosphonic acid or its more reactive derivatives required for phosphonamidite synthesis. A general pathway involves the conversion of methylphosphonic acid into a dichlorophosphine oxide, which is then reacted with a protected nucleoside and subsequently with a secondary amine (e.g., diisopropylamine) to yield the desired methylphosphonamidite monomer.

Alternatively, methylphosphonic acid can be esterified to a dialkyl methylphosphonate. This diester can then be converted to a monomethyl alkylphosphoryl chloride, which reacts with a nucleoside to form a phosphonate diester intermediate. This intermediate is then converted to the final phosphoramidite.

Commercially available nucleoside methylphosphonamidites are used in solid-phase DNA synthesizers following standard protocols to produce oligonucleotides with methylphosphonate linkages glenresearch.com. These monomers, such as dT-Me Phosphonamidite, are crucial for creating nuclease-resistant oligonucleotide analogues for therapeutic research nih.govnih.gov. The synthesis of these monomers is a critical step that enables the exploration of modified oligonucleotides oup.com.

Table 1: Key Reagents in Methyl Phosphonamidite Synthesis

Reagent/Intermediate Formula Role in Synthesis
Methylphosphonic Acid CH₃P(O)(OH)₂ Starting material for the methylphosphonate moiety.
Thionyl Chloride SOCl₂ Used to convert methylphosphonic acid to its dichloride.
Protected Nucleoside (Prot)-Nuc-OH The biological building block to be modified.
Diisopropylamine ((CH₃)₂CH)₂NH Forms the diisopropylamino group of the phosphonamidite.

Exploration of Diverse Organophosphonate Structures

The methylphosphonate core from this compound or methylphosphonic acid can be elaborated into a wide array of organophosphonate structures for various research applications. These transformations typically involve reactions at the P-OH groups, such as esterification, or modifications of the organic backbone.

Esterification Reactions: Selective esterification of methylphosphonic acid is a common method to produce mono- and di-esters, which are important intermediates and final products in their own right. For instance, treatment of a phosphonic acid with an alcohol in the presence of a coupling agent or under specific conditions can yield the corresponding phosphonate esters google.comnih.gov. A general method involves the condensation of alcohols with methyl phosphonates followed by selective demethylation to yield phosphonic acid monoesters google.com.

The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds and is used to prepare dialkylphosphonates, which can then be hydrolyzed to the corresponding phosphonic acids wikipedia.org. The reaction of triethylphosphite with methyl chloride, for example, yields diethyl methylphosphonate, a versatile precursor for other organophosphonates wikipedia.org.

Derivatization for Analysis and Further Synthesis: Chemical derivatization is often employed to enhance the analytical detection of phosphonates or to introduce functional handles for further reactions. For example, (aminomethyl)phosphonic acid (AMPA), a related compound, is often derivatized with 9-fluorenylmethylchloroformate (FMOC-Cl) to improve its detection in liquid chromatography-mass spectrometry (LC-MS) by attaching a fluorescent and ionizable group acs.orgacs.org. This strategy highlights a general approach where the P-OH or other functional groups on a phosphonate can be tagged for specific purposes.

The synthesis of a broad range of organophosphonates is crucial for developing new materials, catalysts, and biologically active molecules beilstein-journals.orgresearchgate.net. The versatility of the phosphonic acid group allows for the creation of compounds with diverse properties, from water-soluble catalysts to components of metal-organic frameworks beilstein-journals.org.

Table 2: Examples of Synthesized Organophosphonate Structures

Compound Class General Structure Synthetic Method Precursor
Alkyl Methylphosphonic Acids RO(HO)P(O)CH₃ Transesterification, Michaelis-Arbuzov, Demethylation rsc.org Trimethyl phosphite (B83602)
Dialkyl Methylphosphonates (RO)₂P(O)CH₃ Michaelis-Arbuzov Reaction wikipedia.org Trialkyl phosphite
Phosphonic Acid Monoesters RO(HO)P(O)CH₃ Selective Esterification or Demethylation google.comnih.gov Methylphosphonic acid or diester
FMOC-derivatized Phosphonates FMOC-NR-CH₂-P(O)(OH)₂ Reaction with FMOC-Cl acs.orgacs.org Aminomethylphosphonic acid

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and purity of ammonium (B1175870) methylphosphonate (B1257008), offering detailed information about its covalent structure and the ionic interaction between the ammonium cation and the methylphosphonate anion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of methylphosphonate compounds. Both ³¹P and ¹H NMR are employed to probe the phosphorus and proton environments within the molecule.

³¹P NMR: As a pH indicator, the chemical shift of methylphosphonate in ³¹P NMR is sensitive to the pH of the solution. researchgate.netnih.gov The pKa of methylphosphonic acid influences the observed chemical shift, which is also affected by temperature, ionic strength, and the presence of cations like Mg²⁺. nih.gov This sensitivity makes it a valuable probe in biological and chemical systems. researchgate.netnih.gov

¹H NMR: In ¹H NMR, the methyl group (CH₃) attached to the phosphorus atom typically appears as a doublet due to coupling with the phosphorus nucleus (²JP-H). The exact chemical shift and coupling constant are characteristic of the methylphosphonate moiety. For instance, in the related compound dimethyl methylphosphonate, the methyl group attached to the phosphorus shows a distinct signal that confirms the C-P bond. chemicalbook.com In studies of more complex molecules incorporating a methylphosphonate group, 2D NMR techniques like ROESY can be used to determine the stereochemistry at the phosphorus center by observing through-space correlations (Nuclear Overhauser Effects) between the methyl protons and protons on adjacent parts of the molecule. nih.gov

Table 1: Representative NMR Data for Methylphosphonate Moiety

NucleusType of SignalTypical Chemical Shift (ppm)CouplingNotes
³¹P SingletpH-dependentN/AChemical shift is sensitive to pH, temperature, and ionic strength. nih.gov
¹H DoubletVaries²JP-HCoupling to the ³¹P nucleus splits the proton signal into a doublet. chemicalbook.com

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are essential for determining the molecular weight and fragmentation patterns of phosphonates. Due to the high polarity of compounds like ammonium methylphosphonate, analytical methods often employ liquid chromatography (LC) for separation prior to MS analysis. nih.govnih.gov

The analysis of related small phosphonates, such as aminomethylphosphonic acid (AMPA), often requires a derivatization step to improve chromatographic behavior and sensitivity. nih.govresearchgate.net For instance, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for effective analysis by LC-MS/MS. nih.gov Chemical ionization is another technique used in conjunction with gas chromatography-mass spectrometry (GC-MS) for analyzing volatile derivatives of phosphonates. acs.org The resulting mass spectra provide a molecular fingerprint, with specific fragment ions confirming the presence of the methylphosphonate structure.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ammonium methylphosphonate, the FT-IR spectrum is expected to show characteristic absorption bands for both the ammonium cation (NH₄⁺) and the methylphosphonate anion [CH₃PO₃]²⁻.

Ammonium (NH₄⁺) Vibrations: The ammonium ion exhibits characteristic N-H stretching vibrations, typically appearing as a broad band in the 3000-3400 cm⁻¹ region. researchgate.netwalshmedicalmedia.com An N-H bending vibration is also characteristically observed around 1400-1440 cm⁻¹. researchgate.netipgp.frresearchgate.net

Methylphosphonate (CH₃PO₃²⁻) Vibrations: The phosphonate (B1237965) group (PO₃) gives rise to strong stretching vibrations. P=O stretching bands are typically found in the 1250-1300 cm⁻¹ range, while P-O single bond stretches occur between 970-1100 cm⁻¹. The C-P bond also has characteristic vibrations. Additionally, C-H stretching and bending vibrations from the methyl group are expected in their usual regions (~2900 cm⁻¹ and ~1450 cm⁻¹, respectively).

Table 2: Expected FT-IR Absorption Bands for Ammonium Methylphosphonate

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3000-3400 (broad)N-H stretchingAmmonium (NH₄⁺) researchgate.netwalshmedicalmedia.com
~2900C-H stretchingMethyl (CH₃) mdpi.com
~1440N-H bendingAmmonium (NH₄⁺) ipgp.frresearchgate.net
1000-1200P-O stretchingPhosphonate (PO₃) researchgate.net

Crystallographic Analysis of Related Methyl Phosphonate Salts

While the specific crystal structure of ammonium methylphosphonate is not detailed in the provided sources, crystallographic analysis of closely related organic and inorganic salts of methylphosphonic acid provides valuable structural insights. X-ray diffraction studies on single crystals reveal precise bond lengths, bond angles, and the three-dimensional arrangement of ions in the crystal lattice.

For example, the crystal structures of anilinium and ethylenediammonium methylphosphonates have been determined, showing strong structural correlations with inorganic salts of methylphosphonic acid. consensus.app In these structures, the methylphosphonate anions typically form extensive hydrogen-bonding networks with the cations.

A study on a calcium salt of Amino-tris-Methylene Phosphonate (a more complex phosphonate) revealed a polymeric structure where the phosphonate oxygen atoms chelate multiple calcium ions. scispace.com The Ca²⁺ center was surrounded by five phosphonate oxygens and one water molecule in a distorted octahedral geometry. scispace.com This highlights the ability of phosphonate groups to form robust, coordinated structures with cations.

Table 3: Example Crystallographic Data for a Related Metal Phosphonate Salt (Ca-AMP)

ParameterValue
Crystal System Monoclinic
Space Group P 21/n
a (Å) 11.3382
b (Å) 8.4555
c (Å) 15.5254
β (º) 90.6551
Volume (ų) 1488.33

Data from a study on a Calcium salt of Amino-tris-Methylene Phosphonate. scispace.com

Thermal Analysis and Decomposition Pathways in Controlled Environments

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the decomposition of materials as a function of temperature in a controlled atmosphere. The thermal decomposition of ammonium methylphosphonate is expected to involve the loss of ammonia (B1221849) followed by the breakdown of the methylphosphonic acid residue.

Studies on other ammonium salts provide a model for this process:

Ammonium Nitrate (B79036) (AN): The decomposition of AN begins with a reversible endothermic dissociation into ammonia (NH₃) and nitric acid (HNO₃). jes.or.jp This is followed by more complex, irreversible exothermic reactions that produce various nitrogen oxides and water. jes.or.jp

Ammonium Molybdates: The thermal decomposition of ammonium molybdates in an inert atmosphere proceeds in multiple steps, involving the parallel release of ammonia and water. scispace.com

Ammonium Polyphosphate (APP): APP decomposes to release ammonia and ortho-phosphoric acid. researchgate.net

Based on these examples, the thermal decomposition of ammonium methylphosphonate in an inert environment would likely proceed via two main stages:

An initial endothermic step corresponding to the dissociation of the salt into gaseous ammonia (NH₃) and methylphosphonic acid (CH₃PO₃H₂).

Subsequent, higher-temperature decomposition of the methylphosphonic acid residue.

The exact temperatures and products of the second stage would depend on the atmosphere (inert vs. oxidizing). TGA would measure the mass loss at each stage, while DTA or Differential Scanning Calorimetry (DSC) would indicate whether these processes are endothermic or exothermic. scholaris.ca

Table 4: Generalized Decomposition Steps for Ammonium Salts

SaltStep 1 (Lower Temp)Step 2 (Higher Temp)AtmosphereReference
Ammonium Nitrate Dissociation to NH₃ + HNO₃ (Endothermic)Decomposition of HNO₃ (Exothermic)N/A jes.or.jp
Ammonium Metatungstate Release of waterRelease of NH₃, formation of amorphous phaseInert researchgate.net
Ammonium Molybdate Parallel release of NH₃ + H₂OFormation of molybdenum oxidesInert/Air scispace.com

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Dynamics in Ammonium (B1175870) Phosphonate (B1237965) Systems

Hydrogen bonding is a predominant intermolecular force in ammonium phosphonate systems, dictating their crystal structures and phase behaviors. The ammonium cation (NH₄⁺) acts as a potent hydrogen bond donor, while the phosphonate group (-PO₃²⁻) serves as an excellent acceptor. This donor-acceptor relationship leads to the formation of extensive and robust hydrogen-bonded networks.

In related systems, such as methylammonium (B1206745) and dimethylammonium dihydrogenphosphites, infinite chains of hydrogen-bonded H₂PO₃⁻ anions are observed. These chains are then interconnected by ammonium cations through hydrogen bonds, creating three-dimensional networks. The crystal structure of 1-carbamoylguanidinium methylphosphonate (B1257008) monohydrate further illustrates this, where methylphosphonate anions and water molecules form hydrogen-bonded ribbons. These ribbons are then linked by carbamoylguanidinium cations via N-H···O bridges, resulting in a layered structure nih.gov.

The dynamics of these hydrogen bonds are crucial. In dimethylammonium hydrogen diphenyldiphosphonate, pairs of anions form dimers through symmetric O···H···O hydrogen bonds nih.gov. The strength and geometry of these bonds are influenced by factors such as the nature of the cation and the surrounding molecular environment. For instance, in phosphonate cavitands complexed with alkylammonium ions, the formation of two stable hydrogen bonds between the ammonium ion's donor sites and the cavitand's acceptor sites significantly impacts the stability and reactivity of the complex acs.org.

SystemKey Hydrogen Bonding MotifsResulting Structure
Methylammonium Dihydrogenphosphite Infinite chains of hydrogen-bonded H₂PO₃⁻ anions interconnected by methylammonium cations.Triperiodic network. researchgate.net
Dimethylammonium Dihydrogenphosphite Infinite chains of hydrogen-bonded H₂PO₃⁻ anions interconnected by dimethylammonium cations.Diperiodic network. researchgate.net
1-Carbamoylguanidinium Methylphosphonate Monohydrate O-H···O hydrogen-bonded ribbons of methylphosphonate anions and water molecules linked by carbamoylguanidinium cations via N-H···O bridges.Layered structure. nih.gov
Dimethylammonium Hydrogen Diphenyldiphosphonate Dimeric structures formed by pairs of anions via symmetric O···H···O hydrogen bonds.12-membered ring formation. nih.gov
Ammonium Benzenephosphonate Ammonium cations engaging all four N-H bonds to connect four different phosphono groups.Layered structure. mdpi.com

Host-Guest Complexation Studies with Ammonium Ions

Host-guest chemistry explores the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. In the context of ammonium methyl phosphonate, the ammonium ion can act as a guest, being encapsulated by various host molecules, while the methyl phosphonate anion can be recognized by specific receptors.

Phosphonate cavitands, which are synthetic organic hosts with well-defined cavities, have been shown to be effective receptors for alkylammonium ions, including primary, secondary, and tertiary methyl- and ethylammonium (B1618946) ions. acs.org The selectivity of these hosts is dictated by the number and position of the hydrogen-bond accepting P=O groups. Cavitands with two or more adjacent P=O groups exhibit selectivity towards secondary alkylammonium ions due to the ability to form two simultaneous and stable hydrogen bonds. acs.org

The thermodynamics of these host-guest interactions have been investigated using techniques like isothermal titration calorimetry. Studies on tetraphosphonate cavitands and methylpyridinium guests revealed that the complexation is a highly stable process. researchgate.net The stability of these complexes is influenced by factors such as the solvent, the nature of the guest's counterion, and the substituents on the host molecule. researchgate.netunimore.it

Furthermore, novel supramolecular coordination assemblies, termed "nanojars," have been developed for the binding of phosphonate anions, including methyl phosphonate. These neutral receptors strongly bind phosphonate anions within their hydrophilic cavities through a multitude of hydrogen bonds. acs.orgnih.gov This demonstrates a sophisticated form of molecular recognition where the size, shape, and electronic properties of the guest (the phosphonate anion) are complementary to the host's binding site.

Host SystemGuestKey InteractionsResearch Findings
Phosphonate Cavitands Alkylammonium ions (including methylammonium)Hydrogen bonding between N-H of the guest and P=O of the host.Selectivity for secondary alkylammonium ions with hosts having adjacent P=O groups. acs.org
Tetraphosphonate Cavitands Methylpyridinium saltsCation-dipole interactions, hydrogen bonding.Highly stable and kinetically inert complexes. researchgate.netunimore.it
Copper Pyrazolate/Hydroxide (B78521) Nanojars Phosphonate dianions (including methyl phosphonate)Multiple hydrogen bonds within the host's hydrophilic cavity.Strong and selective binding of phosphonate anions. acs.orgnih.gov

Self-Assembly and Molecular Recognition Principles in Phosphonate Research

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In phosphonate chemistry, self-assembly is a key principle that leads to the formation of complex and functional materials. Molecular recognition, the specific binding between molecules, is the driving force behind this process.

Organophosphonic acids can form self-assembled monolayers (SAMs) on various oxide surfaces. nih.gov These monolayers are highly ordered structures where the phosphonic acid headgroups bind to the surface, and the organic side chains (in this case, the methyl group) are oriented away from it. The formation of these SAMs is driven by both the covalent bonding of the phosphonate to the surface and the intermolecular van der Waals interactions between the alkyl chains.

The principles of molecular recognition are also evident in the selective intercalation of molecules into layered zirconium phosphonate structures. For instance, it has been shown that only heptylamine (B89852) is preferentially intercalated into a partially phosphated zirconium carboxyethyl-phosphonate, demonstrating a high degree of selectivity based on the size and shape of the guest molecule. rsc.org This highlights how subtle differences in molecular structure can be recognized to achieve specific self-assembled architectures.

Furthermore, the combination of phosphonate groups with other functionalities can lead to the formation of complex supramolecular structures. For example, charge-assisted amidinium-phosphonate hydrogen-bonded organic frameworks have been synthesized. In these systems, the specific recognition between the amidinium and phosphonate moieties drives the self-assembly into open framework materials. rsc.org These examples underscore the power of molecular recognition and self-assembly in creating novel materials with tailored properties based on phosphonate building blocks.

Environmental Biogeochemistry and Degradation Pathways

Microbial Metabolism and Carbon-Phosphorus Bond Cleavage

Microorganisms have evolved sophisticated pathways to cleave the C-P bond of phosphonates, including methylphosphonate (B1257008), often as a strategy to acquire phosphorus in phosphate-limited environments. charlotte.edunih.gov

The primary enzymatic pathway for the degradation of alkylphosphonates like methylphosphonate is the C-P lyase pathway. nih.govmdpi.com This complex, multi-protein enzyme system is encoded by the phn gene cluster, typically comprising 14 genes (phnC to phnP) in organisms like Escherichia coli. mdpi.comnih.gov The C-P lyase machinery catalyzes the cleavage of the C-P bond to release phosphate (B84403), which can be assimilated by the cell, and the corresponding alkane, in this case, methane (B114726). nih.gov The core components of the C-P lyase complex are encoded by the phnG, phnH, phnI, phnJ, phnK, phnL, and phnM genes. researchgate.net This pathway is energetically expensive, requiring ATP, and is typically expressed under phosphate starvation conditions. nih.govmdpi.com

While the C-P lyase pathway is broad in its substrate scope and can degrade various phosphonates, other more specific enzymatic pathways exist for different types of phosphonates. nih.govmsu.ru For instance, the degradation of 2-aminoethylphosphonate (AEP) often proceeds via a two-step process involving a transaminase (PhnW) and a phosphonoacetaldehyde (B103672) hydrolase (PhnX), the latter of which cleaves the C-P bond. nih.govfrontiersin.orgnih.gov However, for simple alkylphosphonates like methylphosphonate, the C-P lyase pathway is the principal known biological mechanism for its mineralization. mdpi.com A novel oxidative pathway has also been identified for methylphosphonate catabolism in some marine bacteria, which proceeds via a different mechanism than C-P lyase and yields formate (B1220265) and inorganic phosphate. nih.gov

The mechanism of the C-P lyase pathway involves a series of metabolic intermediates. nih.govasm.org The degradation process is thought to initiate with the attachment of the methylphosphonate molecule to a ribose derivative. asm.org Studies on E. coli and other bacteria have identified key intermediates in the pathway.

The process involves the following key steps and intermediates nih.govnih.gov:

Transport : Methylphosphonate is first transported into the cell by a specific ABC transporter system encoded by the phnC, phnD, and phnE genes. nih.gov

Activation : The phosphonate (B1237965) is activated by reacting with a derivative of ribose. Specifically, PhnG, PhnH, and PhnI are involved in converting 5-phosphoribosyl-α-1-diphosphate (PRPP) and the phosphonate into α-D-ribose-1-methylphosphonate 5-phosphate. nih.govnih.gov

C-P Bond Cleavage : The PhnJ enzyme catalyzes the cleavage of the C-P bond in α-D-ribose-1-methylphosphonate 5-phosphate, producing methane and 5-phospho-α-D-ribose 1,2-cyclic phosphate. nih.gov

Final Steps : The cyclic phosphate is then further metabolized by PhnL, PhnM, and PhnP to yield α-D-ribose 1,5-bisphosphate, which can enter central metabolism. nih.gov

Mutant studies in E. coli have confirmed the accumulation of these ribose-conjugated phosphonate intermediates when specific phn genes are knocked out, providing strong evidence for this metabolic sequence. asm.org

The ability to degrade phosphonates is widely distributed among bacteria, suggesting an ancient origin for these metabolic pathways. charlotte.edunih.gov Phylogenetic analyses of the phn genes indicate that the C-P lyase and phosphonatase pathways have been subject to extensive lateral gene transfer during their evolution. charlotte.edunih.gov This is supported by the frequent location of phn gene clusters in close proximity to genes encoding transposases and other mobile genetic elements. charlotte.edunih.gov

The structural and compositional variation observed in phn gene clusters across different bacterial species also points to a dynamic evolutionary history. charlotte.edunih.gov Despite this variation, a core set of genes, phnG through phnM, is consistently present and essential for C-P bond cleavage. charlotte.edunih.gov The widespread distribution of these genes, particularly in marine environments where phosphorus can be a limiting nutrient, highlights the ecological importance of phosphonates as a phosphorus source and the strong selective pressure for maintaining these degradation pathways. charlotte.edunih.gov The evolution of these pathways appears to be a key adaptation for microbial survival in phosphorus-stressed ecosystems. charlotte.edu

Abiotic Degradation Mechanisms

In the absence of microbial activity, the degradation of methylphosphonate relies on abiotic processes such as photochemical and oxidative reactions.

Methylphosphonic acid (MPn), the acidic form of the methylphosphonate anion, can be degraded by ultraviolet (UV) irradiation. nih.gov The degradation process follows first-order kinetics and is significantly influenced by pH and the presence of reactive oxygen species (ROS). nih.govrsc.org

The photolysis is more rapid under alkaline conditions. For instance, one study reported a photolysis rate constant of 0.054 h⁻¹ at pH 8, compared to 0.037 h⁻¹ at pH 3. nih.gov The degradation involves the cleavage of the C-P bond, leading to the formation of inorganic phosphate (PO₄³⁻). nih.govrsc.org Isotope labeling studies have confirmed that during this process, an exogenous oxygen atom is incorporated into the resulting phosphate molecule. nih.govrsc.org

Experiments using ROS scavengers have demonstrated that hydroxyl radicals (•OH) are the primary reactive species responsible for cleaving the C-P bond during photolysis, rather than other species like singlet oxygen (¹O₂). nih.govrsc.org The proposed mechanism involves the attack of hydroxyl radicals on the methyl group, initiating the decomposition process. nih.gov

Photolysis Rate Constants of Methylphosphonic Acid (MPn) Under Different Conditions
ConditionpHRate Constant (k, h-1)Reference
MPn alone30.037 nih.gov
MPn alone80.054 nih.gov
MPn with 2-propanol (•OH scavenger)30.0007 nih.gov
MPn with 2-propanol (•OH scavenger)80.0006 nih.gov
MPn with NaN3 (¹O₂ and •OH scavenger)30.0031 nih.gov
MPn with NaN3 (¹O₂ and •OH scavenger)80.0060 nih.gov

The oxidative decomposition of phosphonates can occur on the surfaces of metal oxides, which are common components of soils and sediments. acs.org Studies on dimethyl methylphosphonate (DMMP), a structural analog, provide insights into these processes. On metal oxides like aluminum oxide and magnesium oxide, decomposition begins with the binding of the phosphoryl (P=O) group to an acidic site on the surface, followed by the cleavage of the P-OCH₃ bonds. acs.org However, on these surfaces, the P-CH₃ bond is notably resistant to cleavage. acs.org

In contrast, on surfaces of metal oxides with variable oxidation states, such as iron oxide (Fe₂O₃) or cerium oxide (CeO₂), the oxidative cleavage of the P-CH₃ bond is more feasible. acs.orgmdpi.com The redox couple of the metal (e.g., Fe(III)/Fe(II)) provides a lower-energy pathway for the oxidative destruction of the molecule. acs.org This process can lead to the complete mineralization of the phosphonate into inorganic phosphate, CO₂, and water. mdpi.com The presence of oxygen vacancies on the oxide surface can also serve as active sites for the decomposition reaction. rsc.org Therefore, in environmental matrices rich in redox-active metal oxides, oxidative decomposition can be a significant pathway for the abiotic degradation of methylphosphonate. acs.org

Environmental Fate and Transport Studies of Phosphonates

The environmental fate and transport of phosphonates, including the methylphosphonate anion, are governed by their interactions with the surrounding matrix, particularly mineral surfaces, and their susceptibility to various transformation processes.

Phosphonates exhibit a strong affinity for mineral surfaces, a characteristic that significantly influences their mobility and persistence in the environment. researchgate.net This interaction is primarily due to the phosphonate functional group, which can form strong bonds with metal oxides and hydroxides commonly found in soils and sediments, such as those of iron and aluminum. acs.orgillinois.edu The adsorption process is a key pathway for the removal of phosphonates from the aqueous phase. acs.org

Studies on various phosphonates have shown that their adsorption to surfaces like goethite, an iron oxyhydroxide, is a primary mechanism of their removal from the environment. acs.org The presence of cations such as calcium can further enhance the adsorption of some phosphonates, potentially leading to the formation of ternary surface complexes or precipitation. acs.org For ammonium (B1175870) methyl phosphonate, while the ammonium ion is highly soluble and mobile, the methylphosphonate anion would be subject to these strong adsorptive processes, leading to its retention in soils and sediments. The extent of this retention is dependent on factors such as soil composition, pH, and the concentration of competing ions like phosphate.

Table 1: Factors Influencing Phosphonate Adsorption to Mineral Surfaces
FactorInfluence on AdsorptionReferences
Mineral Type Iron and aluminum oxides/hydroxides (e.g., goethite) show high adsorption capacity. acs.org
pH Affects the surface charge of minerals and the speciation of phosphonates, thereby influencing adsorption. acs.org
Cations Divalent and trivalent cations (e.g., Ca²⁺, Fe³⁺) can enhance adsorption. acs.org
Competing Anions Anions like phosphate can compete for the same adsorption sites, potentially reducing phosphonate retention. researchgate.net

In aqueous environments, ammonium methyl phosphonate will dissociate, making the methylphosphonate anion available for biological and chemical transformations. The primary and most direct transformation product of the methylphosphonate anion in many environmental settings is methylphosphonic acid (CH₃P(O)(OH)₂). This conversion is a simple acid-base reaction dependent on the pH of the surrounding medium.

Further degradation of methylphosphonic acid can occur through microbial action. Bacteria possessing the carbon-phosphorus (C-P) lyase enzyme system can cleave the C-P bond of methylphosphonic acid. nih.govnih.gov This enzymatic cleavage results in the formation of methane (CH₄) and inorganic phosphate (PO₄³⁻), which can then be utilized by the microorganisms. nih.govnih.gov The breakdown of aminopolyphosphonates can also lead to the formation of aminomethylphosphonic acid (AMPA), another related transformation product found in the environment. nih.govresearchgate.net

Role in Global Biogeochemical Cycles

Phosphonates, including methylphosphonate, play a crucial role in the global biogeochemical cycles of phosphorus and carbon. pnas.orgifremer.fr Their presence and metabolism by marine microbes have significant implications for marine ecosystems.

One of the most significant roles of methylphosphonate in the marine environment is its contribution to the "marine methane paradox"—the observation of methane supersaturation in oxygenated surface waters. nih.govpnas.orgthe-innovation.orgresearchgate.net Marine microbes, particularly in phosphate-limited regions, can utilize methylphosphonate as a source of phosphorus. pnas.orghawaii.edu Through the action of the C-P lyase enzyme, these microorganisms break down methylphosphonate, releasing methane as a byproduct. nih.govthe-innovation.org This process is a recognized source of methane in the aerobic ocean. nih.gov

The synthesis of methylphosphonate by marine archaea, such as Nitrosopumilus maritimus, provides a key source of this compound in the marine environment. nih.gov Its subsequent degradation by phosphate-starved bacterioplankton links the phosphorus and carbon cycles, with methylphosphonate acting as a vector for the transfer of phosphorus to the microbial food web and a source of methane to the atmosphere. pnas.orghawaii.edu

Table 2: Role of Methylphosphonate in Marine Biogeochemical Cycles
Biogeochemical CycleRole of MethylphosphonateKey Organisms/ProcessesReferences
Phosphorus Cycle Serves as an alternative phosphorus source for marine microbes in phosphate-depleted waters.Nitrosopumilus maritimus (production), Phosphate-starved bacterioplankton (consumption) nih.govpnas.orghawaii.edu
Carbon Cycle Precursor to methane production in oxic marine surface waters via microbial degradation.C-P lyase enzyme pathway in various marine bacteria. nih.govpnas.orgthe-innovation.org

In many marine and some terrestrial environments, the availability of inorganic phosphate can be a limiting factor for microbial growth. pnas.orgd-nb.info Phosphonates, including methylphosphonate, represent a significant reservoir of bioavailable phosphorus for a variety of microorganisms. pnas.orgd-nb.inforesearchgate.net Bacteria have evolved specific transport systems and enzymatic pathways, such as the C-P lyase pathway, to scavenge and metabolize phosphonates, thereby liberating the phosphorus for their cellular needs. nih.govd-nb.infonih.gov

The ability to utilize phosphonates provides a competitive advantage to microorganisms in nutrient-poor environments. pnas.org The ammonium component of this compound could simultaneously serve as a nitrogen source for these organisms, although the primary driver for phosphonate utilization is often phosphorus limitation. d-nb.inforesearchgate.net The degradation of aminophosphonates has been shown to release ammonium, highlighting the potential for these compounds to supply both phosphorus and nitrogen. d-nb.info

Analytical Chemistry Methodologies and Trace Detection

Chromatographic Separations for Phosphonate (B1237965) Analysis

Effective separation of phosphonates from complex sample matrices is a prerequisite for their accurate identification and quantification. Due to their polar nature, specialized chromatographic techniques are employed.

Hydrophilic Interaction Chromatography (HILIC) with Mass Spectrometry

Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful technique for the separation of highly polar compounds like phosphonates. wiley.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. nih.gov This creates a water-rich layer on the surface of the stationary phase, and analyte retention is based on partitioning between this layer and the bulk mobile phase. nih.gov

HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) is a highly sensitive method for the determination of methylphosphonic acid and its alkylated derivatives in various environmental samples. nih.govresearchgate.net This approach can achieve very low detection limits, often in the picogram per milliliter (pg/mL) range. nih.gov For instance, one validated HILIC-MS/MS method achieved detection limits of 200 pg/mL for methylphosphonic acid and as low as 5 pg/mL for pinacolyl methylphosphonic acid in dust and soil extracts. nih.gov The use of a high-pH mobile phase, such as ammonium (B1175870) carbonate, can improve peak symmetry for phosphorylated compounds. nih.gov

Pre-column derivatization can sometimes be employed to enhance the chromatographic separation and detection of certain phosphonates. nih.govresearchgate.net For example, derivatization with p-bromophenacyl bromide has been used for the analysis of methylphosphonic acid. nih.govresearchgate.net However, a key advantage of HILIC is its ability to analyze many phosphonates without the need for derivatization. wiley.com

Detection Limits of Phosphonates using HILIC-MS/MS
CompoundDetection Limit (pg/mL)
Methylphosphonic acid200
Ethyl methylphosphonic acid70
i-Propyl methylphosphonic acid8
i-Butyl methylphosphonic acid8
Pinacolyl methylphosphonic acid5

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of polar and non-volatile compounds like phosphonic acids by GC-MS is challenging. oup.comnih.gov Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives. oup.comresearchgate.net

Common derivatization approaches include silylation and alkylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), converts the acidic protons of the phosphonate group into trimethylsilyl (B98337) (TMS) esters, which are more amenable to GC analysis. oup.com Optimization of reaction conditions, such as temperature and time, is crucial for achieving complete derivatization and obtaining reliable quantitative results. oup.com Another approach is benzylation, which introduces a benzyl (B1604629) group to the phosphonic acid, resulting in a derivative with a higher molecular weight and improved volatility. researchgate.net

GC-MS offers high selectivity and sensitivity, and the electron impact (EI) ionization mode provides characteristic fragmentation patterns that are useful for structural elucidation and confirmation. oup.comnih.gov

Advanced Mass Spectrometric Identification and Quantification Techniques

Mass spectrometry (MS) is the cornerstone of modern phosphonate analysis due to its high sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful tool for both identification and quantification.

Tandem mass spectrometry (MS/MS) is particularly valuable for the analysis of phosphonates in complex matrices. nih.govnih.gov In MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.govnih.gov This process enhances selectivity and reduces chemical noise, leading to lower detection limits and more confident identification. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds and further confirm the identity of target analytes. nih.govzldm.ru

Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar compounds like phosphonates in liquid chromatography-mass spectrometry (LC-MS). wiley.comnih.gov It can be operated in both positive and negative ion modes, although negative ion mode is often preferred for acidic compounds like phosphonates. nih.gov

Ion Mobility Spectrometry (IMS) for Vapor Detection

Ion Mobility Spectrometry (IMS) is a rapid and sensitive technique for the detection of volatile and semi-volatile compounds in the gas phase. acs.orgwikipedia.org It separates ions based on their size, shape, and charge as they drift through a tube filled with a buffer gas under the influence of a weak electric field. bham.ac.uknih.gov Smaller, more compact ions will have higher mobility and travel through the drift tube faster than larger, bulkier ions. bham.ac.uk

IMS is widely used for the detection of chemical warfare agents and their degradation products, including phosphonates. acs.orgresearchgate.net It offers several advantages, including high sensitivity (with detection limits in the picogram range), rapid analysis times, and portability, making it suitable for field applications. researchgate.net Thermal desorption IMS (TD-IMS) allows for the analysis of compounds from surfaces. researchgate.net

While IMS provides information about the mobility of an ion, it does not directly provide its mass-to-charge ratio. Therefore, coupling IMS with mass spectrometry (IMS-MS) provides a powerful two-dimensional separation, enhancing the ability to resolve complex mixtures and identify unknown compounds. nih.govbham.ac.uk

Isotopic Analysis in Phosphonate Degradation Studies

Stable isotope analysis is a valuable tool for elucidating the degradation pathways and sources of phosphonates in the environment. nih.govnih.gov By analyzing the isotopic composition (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ¹⁸O/¹⁶O) of a compound and its degradation products, researchers can gain insights into the mechanisms of bond cleavage and the origin of the atoms in the final products. nih.govuni-tuebingen.de

For example, oxygen isotope analysis has been used to study the photo-oxidation of phosphonates. nih.gov The results of such studies can indicate whether the oxygen atoms incorporated into the final phosphate (B84403) product originate from water or atmospheric oxygen, providing clues about the reaction mechanism. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹³C NMR, is another powerful technique for studying the structure and degradation of organophosphorus compounds. nih.govroyalsocietypublishing.orgnih.gov ³¹P NMR is highly specific for phosphorus-containing compounds and provides information about the chemical environment of the phosphorus atom. huji.ac.il

Challenges in Trace Determination and Speciation Analysis in Complex Matrices

The determination of phosphonates at trace levels in complex environmental and biological matrices presents several analytical challenges. wiley.comresearchgate.net These challenges stem from the inherent properties of phosphonates and the nature of the sample matrices.

High Polarity: The high polarity of phosphonates makes their extraction from aqueous samples and their retention on traditional reversed-phase chromatographic columns difficult. wiley.comsigmaaldrich.com

Matrix Effects: Complex matrices, such as wastewater, soil, and biological fluids, contain a multitude of other compounds that can interfere with the analysis. wiley.comresearchgate.net These matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. wiley.com

Complexation with Metal Ions: Phosphonates are strong chelating agents and readily form complexes with metal ions present in environmental samples, such as calcium and magnesium. researchgate.netresearchgate.net This complexation can alter their chromatographic behavior and detection response. researchgate.net Sample pretreatment steps, such as the use of a strong cation exchange resin, may be necessary to break these complexes. researchgate.netsemanticscholar.org

Lack of Chromophores: Many phosphonates lack a chromophore, which makes their detection by UV-Vis spectrophotometry challenging. researchgate.netsigmaaldrich.com This necessitates the use of more universal detection methods like mass spectrometry or derivatization with a UV-active tag.

Speciation analysis, which involves the identification and quantification of the different chemical forms of an element or compound, is particularly challenging for phosphonates due to their tendency to form various metal complexes. researchgate.netijset.in

Summary of Analytical Challenges and Mitigation Strategies
ChallengeMitigation Strategy
High PolarityHILIC, Ion-Pair Chromatography, Derivatization
Matrix EffectsEffective sample cleanup (e.g., SPE), use of internal standards, matrix-matched calibration
Complexation with Metal IonsCation exchange resin treatment, addition of strong chelating agents to the mobile phase
Lack of ChromophoresMass spectrometric detection, derivatization with a chromophoric or fluorophoric tag

Applications in Advanced Materials Science

Flame Retardant Systems for Polymeric Materials

While direct data for ammonium (B1175870) methyl phosphonate (B1237965) is not widely published, the behavior of related methyl phosphonate compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), provides insight into its potential flame-retardant capabilities.

Phosphorus-based compounds are frequently incorporated into polymeric materials like rigid polyurethane foams (RPUFs) and unsaturated polyester (B1180765) resins (UPRs) to enhance their fire resistance. These compounds can be added as reactive components that integrate into the polymer backbone or as additive flame retardants that are physically blended into the material. The inclusion of the phosphonate group is intended to interfere with the combustion cycle of the polymer, thereby reducing flammability.

The flame retardancy of phosphonates typically operates through two primary mechanisms: gas-phase and condensed-phase action.

Gas-Phase Mechanism: During combustion, volatile phosphorus-containing radicals (such as PO• and HPO•) are released. These highly reactive species interrupt the exothermic chain reactions of combustion in the gas phase, effectively "quenching" the flame.

Condensed-Phase Mechanism: In the solid material, the phosphonate decomposes upon heating to form polyphosphoric acid. This acid promotes the dehydration and cross-linking of the underlying polymer, leading to the formation of a stable, insulating layer of char. This char layer acts as a physical barrier, limiting the transfer of heat to the unburned material and slowing the release of flammable volatiles into the gas phase.

Furthermore, phosphonates can exhibit synergistic effects when combined with other flame retardants. For instance, when used with nitrogen-containing compounds, the blowing-out effect of released ammonia (B1221849) can enhance the formation of an intumescent (swollen) char, further improving the insulative properties of the protective layer.

Scale Inhibition Mechanisms and Performance in Water Treatment

Phosphonates are widely used as scale and corrosion inhibitors in industrial water treatment systems. Their effectiveness stems from several mechanisms. Although specific performance data for ammonium methyl phosphonate is scarce, the general principles of phosphonate inhibitors are well-established.

The primary mechanisms include:

Threshold Inhibition: Phosphonates can prevent the formation and precipitation of mineral scale (like calcium carbonate) even when used at substoichiometric concentrations. They adsorb onto the active growth sites of newly forming crystals, distorting the crystal lattice and preventing further growth.

Sequestration and Chelation: Phosphonates can form stable, soluble complexes with metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), effectively keeping them in solution and preventing them from reacting with other ions to form insoluble scale deposits.

The performance of a specific phosphonate depends on factors such as pH, temperature, and the concentration of mineral ions in the water.

Precursors for Functional Polymers and Composites

The methylphosphonate functional group can be incorporated into polymer structures to impart specific properties. This can be achieved by designing monomers that contain the phosphonate moiety, which are then polymerized. While the use of this compound as a direct monomer is not documented, the synthesis of functional polymers containing phosphonate groups is an active area of research. These phosphonate-functionalized polymers are explored for applications requiring inherent flame retardancy, improved adhesion to metal surfaces, or enhanced biocompatibility.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The phosphonate group is a highly effective ligand for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. ugent.be The methylphosphonate ligand, derived from deprotonation of its corresponding acid, can coordinate to metal ions through its oxygen atoms.

Compared to more common carboxylate linkers, phosphonate ligands offer several distinct advantages:

Higher Coordination Versatility: With three available oxygen atoms for binding, the phosphonate group can bridge a larger number of metal centers, leading to diverse and stable structural topologies. ugent.beresearchgate.net

Enhanced Stability: The M–O–P bond in metal phosphonates is generally stronger and more resistant to hydrolysis than the M–O–C bond in metal carboxylates, resulting in MOFs with greater thermal and chemical stability. nih.gov

Electrochemical and Catalytic Material Development

Metal phosphonate materials serve as versatile precursors for the development of advanced electrochemical and catalytic materials. Through processes like controlled pyrolysis, metal phosphonate networks can be converted into metal phosphides or metal phosphates embedded within a carbon matrix. These resulting materials are explored for their catalytic activity in various reactions, including:

Electrocatalysis: As catalysts for the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), and oxygen reduction reaction (ORR), which are critical for technologies like water splitting and fuel cells.

Heterogeneous Catalysis: The high surface area and tunable active sites of these materials make them candidates for various industrial catalytic processes.

While this compound itself is not typically the direct catalyst, it represents a source of the methylphosphonate component used to synthesize the precursor materials.

Catalytic Oxidation Processes for Related Organophosphonates

While specific studies detailing the use of this compound as a catalyst for the oxidation of other organophosphonates are not extensively documented, research on related compounds provides insight into the catalytic degradation and transformation of the methylphosphonate moiety. The stability of the P-C bond in methylphosphonic acid, the parent acid of this compound, makes its cleavage a focal point of catalytic oxidation research. nih.gov

Studies on the thermal catalytic decomposition of dimethyl methylphosphonate (DMMP), a chemical warfare agent simulant, have shown that metal oxides can effectively break the P-OCH3 bonds and further oxidize the molecule to carbon monoxide, carbon dioxide, and phosphate (B84403) species (POx). mdpi.com The decomposition pathway and the resulting products are heavily influenced by the nature of the metal oxide catalyst. For instance, on variable metal oxides, the redox couple of the metal ions facilitates a lower-energy pathway for the oxidation reaction. mdpi.com

The photo-degradation of methylphosphonic acid, another related process, has been shown to proceed via cleavage of the C–P bond, a reaction triggered by hydroxyl radicals (•OH). nih.gov This process ultimately leads to the formation of orthophosphate. The efficiency of this degradation is notably higher under alkaline conditions. nih.gov

Furthermore, ceric ammonium nitrate (B79036) has been utilized as a catalyst in the synthesis of certain α-aminophosphonates, demonstrating the role of an ammonium salt in facilitating reactions involving organophosphorus compounds. rsc.org These findings suggest that the components of this compound could play roles in catalytic systems designed for the transformation of organophosphonates.

Potential in Designing Novel Catalytic Systems

This compound and its constituent parts hold potential for the design of new catalytic systems, drawing from the established catalytic activity of both ammonium salts and phosphonate-based materials.

Quaternary ammonium salts, which share the ammonium cation, have been successfully employed as catalysts in various organic syntheses. For example, chiral quinine- or hydroquinine-derived quaternary ammonium salts have been used to catalyze the stereoselective α-amidoalkylation of dimethyl phosphite (B83602) to produce enantiomerically enriched α-aminophosphonates. nih.gov In a different application, DABCO-based quaternary ammonium salts have been shown to be highly efficient and recyclable catalysts for the one-pot synthesis of β-phosphonomalonates. rsc.org Another example is the use of ammonium metavanadate as an effective catalyst for the synthesis of α-hydroxyphosphonates from various aldehydes and triethyl phosphite under solvent-free conditions. umich.edusemanticscholar.org

These examples highlight the utility of the ammonium moiety in facilitating key synthetic transformations of organophosphorus compounds. The presence of the ammonium ion in this compound could therefore be leveraged in the design of new catalysts. The methylphosphonate anion, for its part, can act as a ligand for the creation of metal-organic frameworks (MOFs) with catalytic properties for the hydrolysis of organophosphorus nerve agents. researchgate.netdigitellinc.com The development of novel catalysts is a significant area of research, with new materials potentially offering more energy-efficient pathways for important industrial processes like ammonia synthesis. energy.gov

Table 1: Examples of Ammonium Salts in Catalysis of Organophosphorus Reactions

CatalystReaction TypeProductReference
Chiral Quaternary Ammonium SaltsStereoselective α-amidoalkylationEnantiomerically enriched α-aminophosphonates nih.gov
DABCO-based Quaternary Ammonium SaltsTandem Knoevenagel–phospha-Michael reactionβ-phosphonomalonates rsc.org
Ammonium MetavanadateAddition of triethyl phosphite to aldehydesα-hydroxyphosphonates umich.edusemanticscholar.org
Ceric Ammonium NitrateSynthesis of α-aminophosphonatesα-aminophosphonates rsc.org

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing ammonium methyl phosphonate, and how can reaction conditions be controlled to minimize byproducts?

  • This compound can be synthesized via the Kabachnik–Fields reaction, involving a three-component condensation of aldehydes, amines, and phosphites. For example, equimolar amounts of diphenylmethylamine and hypophosphorous acid in ethanol under reflux yield intermediates like diphenylmethylammonium hypophosphite, which can be further reacted with aldehydes . To avoid byproducts (e.g., diammonium salts), precise pH control is critical: adding ammonia to phosphoric acid until neutrality or using pH-sensitive indicators to halt reactions at the monoammonium stage . Kinetic studies suggest optimizing molar ratios (1:1 for amine:phosphite) and reaction times (3–6 hours) to enhance yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound and its derivatives?

  • FT-IR spectroscopy identifies functional groups (e.g., P=O stretching at 1150–1250 cm⁻¹, NH₄⁺ vibrations at 1400–1500 cm⁻¹) . X-ray diffraction (XRD) resolves crystal structures, particularly for metal complexes (e.g., rare-earth coordination geometries) . ¹H/³¹P NMR in D₂O or DMSO-d₆ confirms proton environments and phosphorus connectivity, with ³¹P signals typically appearing at δ 10–20 ppm for phosphonates .

Q. How can researchers purify this compound from reaction mixtures, and what solvents are optimal?

  • Purification involves recrystallization from ethanol or methanol due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, eluting with methanol/ethyl acetate) isolates derivatives, while ion-exchange resins separate ammonium salts from unreacted acids . Avoid aqueous washes for hygroscopic intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic pathways in this compound synthesis, and how do catalysts influence regioselectivity?

  • Mechanistic studies using isotopic labeling (¹⁸O/²H) and kinetic profiling reveal that Kabachnik–Fields reactions proceed via imine intermediates, with acid catalysts (e.g., CF₃CO₂H) accelerating P–C bond formation . Density functional theory (DFT) models suggest that steric effects from substituents on the aldehyde or amine dictate regioselectivity, favoring mono- over bis-phosphonation .

Q. How does this compound interact with rare-earth metal ions, and what applications arise from these complexes?

  • The phosphonate group acts as a bidentate ligand , coordinating with rare-earth ions (e.g., La³⁺, Ce³⁺) to form stable complexes. FT-IR and single-crystal XRD show distorted octahedral geometries, with NH₄⁺ counterions stabilizing the lattice . These complexes are explored as membrane carriers for ion transport or catalysts in organic reactions due to their Lewis acidity .

Q. What are the decomposition pathways of this compound under thermal or hydrolytic stress, and how can stability be enhanced?

  • Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing NH₃ and forming methyl metaphosphonate residues . Hydrolytic degradation in acidic media cleaves P–O bonds, while alkaline conditions deprotonate NH₄⁺, reducing stability. Stabilizers like polyethylene glycol (PEG) or silica matrices mitigate degradation in pharmaceutical formulations .

Q. How do structural modifications (e.g., alkyl chain length, substituent groups) alter the bioactivity of this compound derivatives?

  • Structure-activity relationship (SAR) studies correlate longer alkyl chains (C₈–C₁₂) with enhanced antimicrobial activity due to improved membrane penetration. Conversely, aryl substituents (e.g., benzyl groups) increase selectivity for enzyme inhibition (e.g., alkaline phosphatases) . Molecular docking simulations predict interactions with S1P receptors, where the ammonium group forms hydrogen bonds with Glu3.29 in receptor pockets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound complexes?

  • Discrepancies in FT-IR or NMR data often arise from solvent effects or hydration states . For example, NH₄⁺ vibrations shift in D₂O vs. KBr pellets. Cross-validate using multiple techniques (e.g., XRD for crystal structure, elemental analysis for stoichiometry) and adhere to standardized sample preparation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.